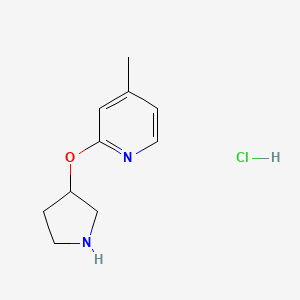

![molecular formula C15H20N2O6S B2888034 N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine CAS No. 919733-29-2](/img/structure/B2888034.png)

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

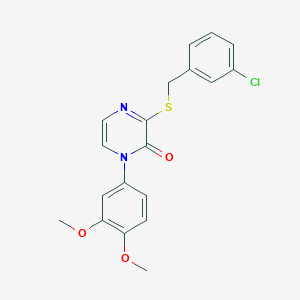

“N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine” is a chemical compound with the CAS Number: 919733-29-2 . It has a linear formula of C15H20N2O6S .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H20N2O6S .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications

Chemical Properties and Reactions

- Anodic Methoxylation of Piperidine Derivatives: The study by Golub and Becker (2015) explores the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, which can provide insights into the chemical behavior of compounds like N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine (Golub & Becker, 2015).

Biochemical Applications

Glycine Transporter-1 Inhibitors

Lindsley et al. (2006) conducted research on Glycine Transporter-1 inhibitors derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, indicating potential applications in neurological or psychological disorders (Lindsley et al., 2006).

Synthesis of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors

Cioffi et al. (2016) discuss the synthesis and biological evaluation of certain Glycine Transporter-1 inhibitors, shedding light on the importance of such compounds in medical research (Cioffi et al., 2016).

Agricultural and Environmental Applications

Herbicide Transport Studies

Research by Malone et al. (2004) on the transport of herbicides, including glycine derivatives, through field lysimeters can provide insights into the environmental behavior of related compounds (Malone et al., 2004).

Glyphosate Metabolism in Bacteria

Pipke et al. (1987) investigated the metabolism of glyphosate, a compound related to glycine, in bacteria, which can be relevant for understanding the environmental impact and degradation pathways of similar compounds (Pipke et al., 1987).

Synthetic Applications

- Synthesis of Polyhydroxylated Piperidines: Kennedy et al. (2005) explored methods for synthesizing polyhydroxylated piperidines, which could be applicable to the synthesis of this compound (Kennedy et al., 2005).

Properties

IUPAC Name |

2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-23-12-4-6-13(7-5-12)24(21,22)17-8-2-3-11(10-17)15(20)16-9-14(18)19/h4-7,11H,2-3,8-10H2,1H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDSCLRPQZSCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)